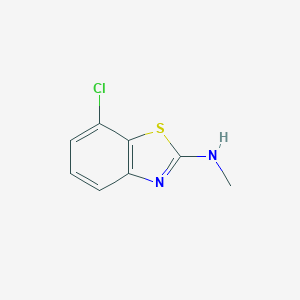

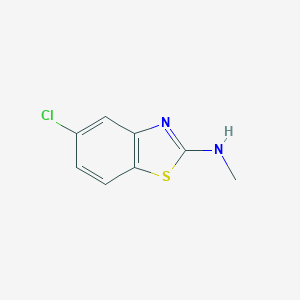

5-chloro-N-methyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

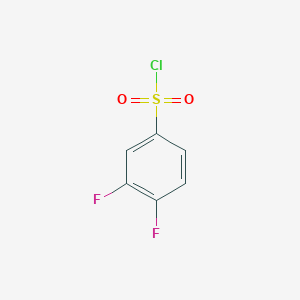

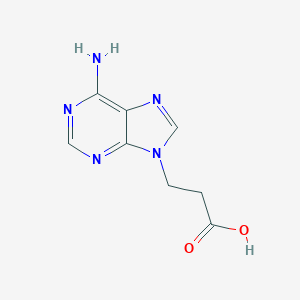

5-chloro-N-methyl-1,3-benzothiazol-2-amine is a compound that belongs to the class of benzothiazoles . It is a solid substance with a molecular weight of 198.68 . The IUPAC name for this compound is 5-chloro-6-methyl-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Another method involves the use of polymethylhydrosiloxane (PMHS) as both the solvent and the reagent .Molecular Structure Analysis

The molecular structure of 5-chloro-N-methyl-1,3-benzothiazol-2-amine can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectra can provide information about the chemical shifts of the protons and carbon atoms in the molecule .Chemical Reactions Analysis

Benzothiazoles, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, are highly reactive building blocks for organic and organoelement synthesis . They can undergo various reactions, including ring-opening of the five-membered cycle of benzotriazole in aryl 1H-1,2,3-benzotriazole-1-carbodithioates and subsequent cyclization .Physical And Chemical Properties Analysis

5-chloro-N-methyl-1,3-benzothiazol-2-amine is a solid substance. It has a molecular weight of 198.68 . The InChI code for this compound is 1S/C8H7ClN2S/c1-4-2-7-6 (3-5 (4)9)11-8 (10)12-7/h2-3H,1H3, (H2,10,11) .Applications De Recherche Scientifique

Medicine: Antimicrobial and Antitubercular Applications

5-chloro-N-methyl-1,3-benzothiazol-2-amine has shown promise in the medical field, particularly as an antimicrobial and antitubercular agent. Recent studies have highlighted its potential in combating Mycobacterium tuberculosis, the causative agent of tuberculosis . The compound’s derivatives have been synthesized through various methods, including diazo-coupling and Knoevenagel condensation, and have demonstrated better inhibition potency against M. tuberculosis compared to standard drugs .

Agriculture: Pesticidal Properties

In agriculture, benzothiazole derivatives, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, are explored for their pesticidal properties. They have been investigated for larvicidal and adulticidal activities against pests like Aedes aegypti, potentially offering a new avenue for pest control strategies .

Materials Science: Chemical Intermediate

This compound serves as a valuable chemical intermediate in materials science. It is utilized in the synthesis of various materials, including polymers and small molecules that have applications in industry and research settings .

Environmental Science: Pollution Mitigation

The role of 5-chloro-N-methyl-1,3-benzothiazol-2-amine in environmental science is emerging, with research exploring its use in pollution mitigation. Its derivatives could potentially be used to remove or neutralize environmental contaminants .

Analytical Chemistry: Spectroscopic Analysis

In analytical chemistry, 5-chloro-N-methyl-1,3-benzothiazol-2-amine is used in spectroscopic analysis as a reagent. Its unique spectral properties allow for the identification and quantification of various substances .

Biochemistry: Enzyme Inhibition

Benzothiazole derivatives are known to exhibit enzyme inhibition properties, which are crucial in biochemistry for understanding metabolic pathways and developing therapeutic agents. This compound, in particular, may be used to study enzyme-substrate interactions and design inhibitors for specific biochemical processes .

Pharmacology: Drug Development

In pharmacology, 5-chloro-N-methyl-1,3-benzothiazol-2-amine is a scaffold for drug development. Its structure is a key component in the synthesis of various pharmacologically active molecules, including those with anti-inflammatory, analgesic, and antiviral activities .

Industrial Applications: Manufacturing Intermediate

Lastly, in industrial applications, this compound is employed as an intermediate in the manufacturing of diverse products. Its versatility in chemical reactions makes it a valuable asset in the synthesis of complex industrial chemicals .

Mécanisme D'action

Target of Action

5-Chloro-N-methyl-1,3-benzothiazol-2-amine, also known as 5-CHLORO-N-METHYLBENZO[D]THIAZOL-2-AMINE, has been found to have significant activity against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the Mycobacterium tuberculosis .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .

Result of Action

The primary result of the action of 5-Chloro-N-methyl-1,3-benzothiazol-2-amine is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Safety and Hazards

Orientations Futures

Benzothiazole derivatives, including 5-chloro-N-methyl-1,3-benzothiazol-2-amine, are of significant interest in drug design due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials using these compounds, as well as new synthetic approaches and patterns of reactivity .

Propriétés

IUPAC Name |

5-chloro-N-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-10-8-11-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYKFNBOSWDWSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(S1)C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

CAS RN |

34551-17-2 |

Source

|

| Record name | 5-chloro-N-methyl-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate](/img/structure/B127986.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B127998.png)